Thanite

Overview

Description

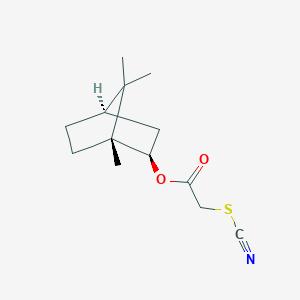

Thanite is a chemical compound with the molecular formula C₁₃H₁₉NO₂S and a molecular weight of 253.36 g/mol . It is also known by other names such as Bornate , This compound , and Terpinyl thiocyanoacetate . This compound is characterized by its bicyclic structure, which includes a thiocyanoacetate group attached to an isobornyl moiety . Historically, it has been used as a contact insecticide and exhibits some fungicidal activity .

Preparation Methods

Thanite can be synthesized through various synthetic routes. One common method involves the esterification of isoborneol with thiocyanoacetic acid . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve the use of strong acidic resins as catalysts to facilitate the reaction . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Thanite undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Thanite has a range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce thiocyanoacetate groups into molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in clinical settings.

Industry: It has been used in the formulation of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of isobornyl thiocyanoacetate involves its interaction with biological targets such as enzymes and receptors. It is believed to exert its effects by inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes . The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Thanite can be compared with other similar compounds, such as:

Isobornyl acetate: This compound has a similar structure but lacks the thiocyanoacetate group. It is used as a fragrance and flavoring agent.

Isobornyl methacrylate: This compound contains a methacrylate group instead of a thiocyanoacetate group. It is used in the production of polymers and resins.

Terpinyl acetate: This compound has a similar bicyclic structure but contains an acetate group. It is used in perfumes and cosmetics.

The uniqueness of isobornyl thiocyanoacetate lies in its thiocyanoacetate group, which imparts distinct chemical and biological properties .

Biological Activity

Thanite is a chemical compound primarily known for its use as a household insecticide. Its biological activity has been the subject of various studies, particularly concerning its toxicity and effects on living organisms, including plants and animals. This article provides an overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and case studies that illustrate its impact.

This compound is classified as a thiacyanate and is characterized by its yellow liquid form. It exhibits high toxicity to plants and can be detrimental to non-target organisms when used in agricultural settings . The compound's structure and reactivity contribute to its effectiveness as an insecticide but also raise concerns regarding environmental persistence and toxicity to wildlife.

This compound operates primarily through neurotoxic mechanisms , similar to other organophosphate and carbamate insecticides. It inhibits the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine in synapses. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can be fatal to insects .

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Toxicity to Insects : this compound has been shown to be highly effective against various insect pests, leading to rapid mortality upon exposure.

- Impact on Non-target Species : Studies indicate that this compound can adversely affect beneficial insects and other non-target species, including aquatic organisms.

- Environmental Persistence : The compound's stability raises concerns about its long-term effects in ecosystems.

Case Study 1: Toxicity Assessment in Aquatic Environments

A study conducted on the effects of this compound on aquatic organisms revealed significant mortality rates among fish exposed to sub-lethal concentrations. The research indicated that this compound not only affected fish directly but also disrupted the food chain by eliminating key insect populations that serve as food sources for larger aquatic species .

| Organism | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Fish (Species A) | 0.5 | 75 |

| Invertebrates | 0.1 | 60 |

Case Study 2: Impact on Plant Growth

Research has documented that exposure to this compound can inhibit plant growth and development. In a controlled environment study, plants treated with this compound exhibited stunted growth and chlorosis compared to untreated controls. This suggests that this compound's phytotoxicity could significantly impact agricultural productivity if used improperly .

| Treatment | Height (cm) | Leaf Area (cm²) | Chlorophyll Content (SPAD) |

|---|---|---|---|

| Control | 30 | 50 | 40 |

| This compound (Low) | 20 | 30 | 25 |

| This compound (High) | 10 | 15 | 10 |

Research Findings

Recent studies have highlighted the need for careful management of this compound usage due to its potential ecological risks. For instance, research indicates that while this compound is effective against specific pests, its application must be balanced with environmental considerations to mitigate adverse effects on non-target species .

Properties

Key on ui mechanism of action |

...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ |

|---|---|

CAS No. |

115-31-1 |

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |

InChI |

InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1 |

InChI Key |

IXEVGHXRXDBAOB-QUNCOHTASA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |

Isomeric SMILES |

CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |

boiling_point |

95 °C @ 0.06 mm Hg |

Color/Form |

CLEAR, AMBER LIQUID Yellow, oily liquid REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ |

density |

1.1465 @ 25 °C/4 °C |

flash_point |

82 °C ; 180 °F /TECHNICAL PRODUCT/ |

Key on ui other cas no. |

115-31-1 |

physical_description |

Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] |

Pictograms |

Irritant; Environmental Hazard |

shelf_life |

IT IS STABLE UNDER NORMAL STORAGE CONDITIONS. |

solubility |

Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. |

Synonyms |

isobornyl thiocyanoacetate isobornyl thiocyanoacetate, (exo)-isomer thanite |

vapor_pressure |

0.000025 [mmHg] 0.06 MM HG @ 95 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.